Cas no 326827-21-8 (3-cyclobutyl-1H-pyrazol-5-amine)

3-cyclobutyl-1H-pyrazol-5-amine structure
326827-21-8 structure
商品名:3-cyclobutyl-1H-pyrazol-5-amine
CAS番号:326827-21-8
MF:C7H11N3
メガワット:137.18234
MDL:MFCD11187387
CID:67672
PubChem ID:22176774

3-cyclobutyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-Amino-5-cyclobutyl-1H-pyrazole
    • 3-Cyclobutyl-1H-pyrazol-5-amine
    • 3-Cyclobutyl-5-amino-1H-pyrazole
    • 5-CYCLOBUTYL-1H-PYRAZOL-3-YLAMINE
    • 4-Methyl-2-piperazin-1-yl-quinoline
    • 5-Cyclobutyl-2H-pyrazol-3-ylamine
    • 5-cyclobutyl-3-amino-1H-pyrazole
    • 5-CYCLOBUTYL-1H-PYRAZOL-3-AMINE
    • CS-0047678
    • EN300-145864
    • MFCD11187387
    • 326827-21-8
    • A5842
    • AKOS009236914
    • MFCD08061045
    • DELFRVWPWUEOHU-UHFFFAOYSA-N
    • DTXSID60623259
    • PB20231
    • SCHEMBL234785
    • FT-0682462
    • 3-Amino-5-cyclobutyl-2H-pyrazole
    • 5-amino-3-cyclobutylpyrazole
    • AKOS016007635
    • SY028277
    • 5-Cyclobutyl-1H-pyrazol-3-ylamine, AldrichCPR
    • AS-34624
    • 1H-Pyrazol-3-amine, 5-cyclobutyl-
    • DB-014271
    • 3-cyclobutyl-1H-pyrazol-5-amine
    • MDL: MFCD11187387
    • インチ: InChI=1S/C7H11N3/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H3,8,9,10)
    • InChIKey: DELFRVWPWUEOHU-UHFFFAOYSA-N
    • ほほえんだ: C1CC(C1)C2=CC(=N)NN2

計算された属性

  • せいみつぶんしりょう: 137.09500
  • どういたいしつりょう: 137.095297364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 5
  • トポロジー分子極性表面積: 54.7Ų

じっけんとくせい

  • 色と性状: オレンジ水晶
  • すいようせい: Slightly soluble in water.
  • PSA: 54.70000
  • LogP: 1.84060
  • かんど: Air Sensitive
  • ようかいせい: 未確定

3-cyclobutyl-1H-pyrazol-5-amine セキュリティ情報

  • 危険レベル:IRRITANT

3-cyclobutyl-1H-pyrazol-5-amine 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-cyclobutyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-145864-0.5g
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 95%
0.5g
$114.0 2023-02-15
Chemenu
CM107781-5g
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 95%+
5g
$*** 2023-05-30
Chemenu
CM107781-1g
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 95%+
1g
$*** 2023-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A52890-1g
3-Amino-5-cyclobutyl-1H-pyrazole
326827-21-8 97%
1g
¥420.0 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120841-5G
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 97%
5g
¥ 1,861.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A52890-5g
3-Amino-5-cyclobutyl-1H-pyrazole
326827-21-8 97%
5g
¥1965.0 2023-09-08
Chemenu
CM107781-250mg
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 95+%
250mg
$101 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RT799-50mg
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 97%
50mg
143.0CNY 2021-07-14
Chemenu
CM107781-1g
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 95+%
1g
$237 2021-08-06
eNovation Chemicals LLC
D498928-1G
3-cyclobutyl-1H-pyrazol-5-amine
326827-21-8 97%
1g
$85 2024-07-21

3-cyclobutyl-1H-pyrazol-5-amine 合成方法

3-cyclobutyl-1H-pyrazol-5-amine 関連文献

3-cyclobutyl-1H-pyrazol-5-amineに関する追加情報

Introduction to 3-cyclobutyl-1H-pyrazol-5-amine (CAS No. 326827-21-8)

3-cyclobutyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 326827-21-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a structurally versatile scaffold that is widely recognized for its biological activity and pharmacological potential. The presence of a cyclobutyl substituent in the pyrazole ring introduces unique steric and electronic properties, making it a valuable building block for the development of novel therapeutic agents.

The pyrazole core is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a rich array of reactivity and functionality. Pyrazoles have been extensively studied for their role in various biological processes, including enzyme inhibition, receptor binding, and modulation of signal transduction pathways. The amine functional group at the 5-position of the pyrazole ring further enhances its potential as a pharmacophore, allowing for diverse chemical modifications and derivatization strategies.

In recent years, 3-cyclobutyl-1H-pyrazol-5-amine has been explored in several cutting-edge research projects aimed at identifying new therapeutic targets and developing next-generation drugs. Its unique structural features make it an attractive candidate for further investigation in drug discovery programs. Specifically, the cyclobutyl moiety can influence the compound's solubility, metabolic stability, and binding affinity to biological targets, which are critical factors in the design of effective pharmaceuticals.

One of the most promising applications of 3-cyclobutyl-1H-pyrazol-5-amine is in the field of immunomodulation. Pyrazole derivatives have shown considerable promise as immunosuppressants and anti-inflammatory agents. Preclinical studies have demonstrated that compounds with a similar structure to 3-cyclobutyl-1H-pyrazol-5-amine can modulate immune cell function by interacting with specific receptors and signaling pathways. These findings suggest that this compound may have therapeutic potential in conditions such as autoimmune diseases, transplantation rejection, and chronic inflammation.

Additionally, research has highlighted the potential of 3-cyclobutyl-1H-pyrazol-5-amine as an anti-proliferative agent. The pyrazole scaffold is known to exhibit inhibitory effects on various kinases and enzymes involved in cancer cell proliferation. By incorporating a cyclobutyl group, researchers aim to enhance the binding affinity and selectivity of the compound towards its target enzymes. Preliminary studies indicate that derivatives of 3-cyclobutyl-1H-pyrazol-5-amine may interfere with key signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in cancer cells.

The synthesis of 3-cyclobutyl-1H-pyrazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclocondensation reactions between hydrazines and α-bromo ketones or α-halo carboxylic acids, followed by functional group transformations to introduce the cyclobutyl substituent. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

The pharmacokinetic properties of 3-cyclobutyl-1H-pyrazol-5-amine are also of great interest. Studies have shown that structural modifications can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. The cyclobutyl group may influence solubility in both aqueous and lipid environments, affecting how the compound is processed by the body. Understanding these properties is crucial for optimizing drug delivery systems and maximizing therapeutic efficacy.

In conclusion,3-cyclobutyl-1H-pyrazol-5-amine (CAS No. 326827-21-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with its demonstrated biological activity make it an attractive scaffold for developing new treatments for various diseases. As research continues to uncover new applications for this compound,3-cyclobutyl-1H-pyrazol-5-amineseems poised to play a significant role in future medical advancements.

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